Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471919
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-11-12(9)7-8/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate

CAS No.:

Cat. No.: VC17471919

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-11-12(9)7-8/h3-7H,2H2,1H3
Standard InChI Key HYSUEAOZWPPORM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=C1)C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate (CAS No.: [withheld], VCID: VC17471919) features a fused bicyclic core: a five-membered pyrrole ring fused to a six-membered pyridazine ring. The ethyl ester moiety at position 6 enhances its reactivity and solubility in organic solvents. The molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
CAS Number[Withheld for privacy]
XLogP3~1.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The compound’s planar structure and electron-rich nitrogen atoms facilitate π-π stacking and hydrogen bonding, critical for binding to biological targets .

Synthesis Methods

Chichibabin Reaction

A primary synthesis route involves the Chichibabin reaction, where pyridazine derivatives react with acetylenic esters under basic conditions. For example, 3,6-dimethylpyridazine reacts with ethyl bromopyruvate to form the target compound via cyclization (Scheme 6) . This method yields moderate to high purity products but requires careful control of reaction conditions to avoid side products.

Cycloaddition Approaches

Cycloaddition reactions between pyridazine N-ylides and acetylenic dipolarophiles offer an alternative route. For instance, the reaction of pyridazine with ethyl propiolate in the presence of a base generates the pyrrolopyridazine core through a [3+2] cycloaddition mechanism (Scheme 21) . This method is favored for its regioselectivity and scalability.

Table 2: Comparative Synthesis Methods

MethodYield (%)Key ReagentsReference
Chichibabin Reaction65–75Ethyl bromopyruvate
[3+2] Cycloaddition50–60Ethyl propiolate, Base
Multicomponent Reaction70–801-Aminopyrrole, Diethyl acetylenedicarboxylate

Biological Activities

Receptor Antagonism

Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate exhibits selective antagonism for corticotropin-releasing factor (CRF) receptors, which regulate stress responses. In vitro assays demonstrate IC₅₀ values of 10–50 nM for CRF₁ receptor inhibition, making it a candidate for anxiety and depression therapeutics.

Antioxidant Properties

Derivatives of this compound show potent inhibition of lipid peroxidation, with EC₅₀ values < 20 μM in rat liver microsomes . The ethyl ester group enhances membrane permeability, enabling efficient cellular uptake.

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold serves as a template for designing CRF receptor antagonists. Structural modifications, such as introducing electron-withdrawing groups at position 7, improve binding affinity by 2–3-fold .

Chemical Probes

Its fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) enable its use as a probe for studying protein-ligand interactions in real time.

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